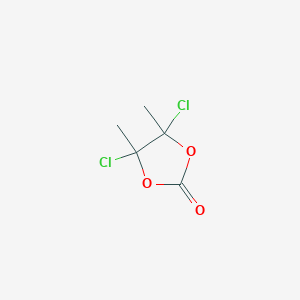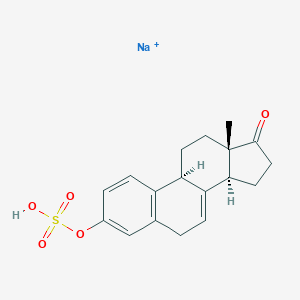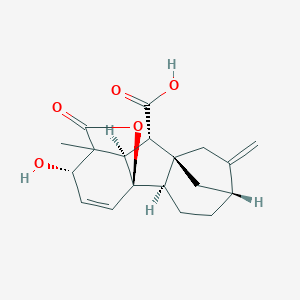
Gibberellin A7
Vue d'ensemble
Description
Gibberellin A7 is a plant hormone that was isolated from culture filtrates of the fungus Gibberella fujikuroi . It promotes the growth and elongation of cells . It is a pentacyclic diterpenoid responsible for promoting growth and development in plants .
Synthesis Analysis
Gibberellins, including Gibberellin A7, are synthesized via the ent-kaurene . The synthesis of α-amylase by wheat aleurone during grain development is independent of gibberellin .
Molecular Structure Analysis
Gibberellin A7 has a molecular formula of C19H22O5 . It has an average mass of 330.375 Da and a monoisotopic mass of 330.146729 Da . It has 8 defined stereocentres . Gibberellin A7 contains total 50 bond(s); 28 non-H bond(s), 4 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 3 five-membered ring(s), 2 six-membered ring(s), 2 seven-membered ring(s), 1 eight-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 twelve-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) .
Physical And Chemical Properties Analysis
Gibberellin A7 has a melting point of 252-255 °C . Its density is predicted to be 1.40±0.1 g/cm3 . It is slightly soluble in DMSO, ethanol, and methanol .
Applications De Recherche Scientifique
Anti-NF-κB Activity
Gibberellin A7 has been found to have anti-NF-κB activity . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibition of NF-κB can have potential therapeutic benefits in treating inflammatory diseases .
Anti-Candida Activity
Gibberellin A7 also exhibits anti-Candida activity . Candida is a type of yeast that can cause fungal infections. The anti-Candida activity of Gibberellin A7 suggests its potential use in the treatment of fungal infections .
Antioxidant Activity
This compound has been shown to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Plant Growth Regulation
Gibberellin A7 is a plant hormone that can stimulate the rapid growth of rhizomes and induce mitosis of certain plant leaves . It also increases the germination rate of seeds , making it useful in agricultural applications.
Cone Induction in Pinaceae
Research has shown that Gibberellin A7 can affect the number of male and female strobili and immature cones in Chinese fir . This suggests its potential use in forestry and plant breeding programs .
Research Tool in Plant Physiology
Gibberellin A7, like other gibberellins, is used as a research tool in plant physiology . It has helped scientists understand the GA biosynthesis and catabolism pathway, the enzymes for GA metabolism, and their corresponding genes .
Mécanisme D'action
Target of Action
Gibberellin A7, like other gibberellins, primarily targets plant cells, promoting growth and development . It is highly expressed in embryos, where it induces activity . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family and transcriptional regulators of the DELLA family .
Mode of Action
Gibberellin A7 interacts with its targets to promote cell division and elongation, seed germination, and flowering . It degrades starch, which serves as the primary energy source during the early stages of germination . The bioactive gibberellins, including Gibberellin A7, have a hydroxyl group on C-3β, a carboxyl group on C-6, and a lactone between C-4 and C-10 .
Biochemical Pathways
Gibberellin A7 affects various biochemical pathways in plants. It is biosynthesized through complex pathways and can control diverse aspects of plant growth and development . The bioactive gibberellins are GA 1, GA 3, GA 4, and GA 7 . They influence phase transitions by promoting meristem cell divisions and flowering stimulation .
Pharmacokinetics
It is known that all gibberellins are diterpenoid acids synthesized by the terpenoid pathway in plastids and then modified in the endoplasmic reticulum and cytosol until they reach their biologically active form .
Result of Action
The action of Gibberellin A7 results in various molecular and cellular effects. It promotes rapid stem and root growth, induces mitotic division, and initiates seed germination . It also plays a role in flowering and fruit maturation .
Action Environment
Environmental factors influence the action, efficacy, and stability of Gibberellin A7. These factors include temperature, mechanical stimulation, abiotic and biotic stress, and the duration, intensity, and quality of light . For instance, the synthesis of α-amylase by wheat aleurone during grain development is independent of gibberellin .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEGHKWOBVVBTQ-NFMPGMCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896860 | |
| Record name | Gibberellin A7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A7 | |
CAS RN |
510-75-8 | |
| Record name | Gibberellin A7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gibberellin A7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibb-3-ene-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GIBBERELLIN A7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O302R26800 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



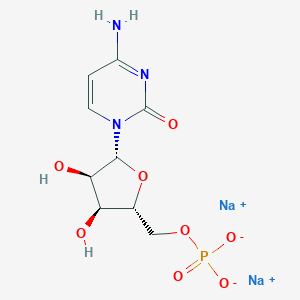

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)
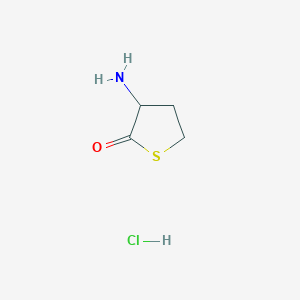
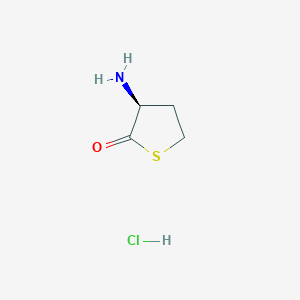

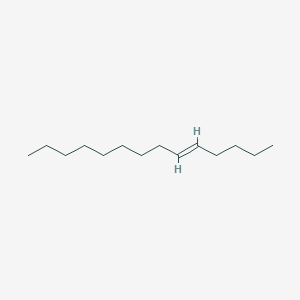

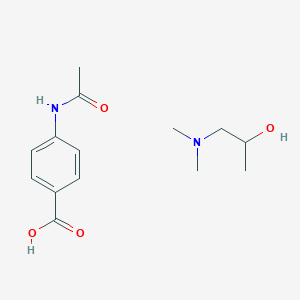
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
